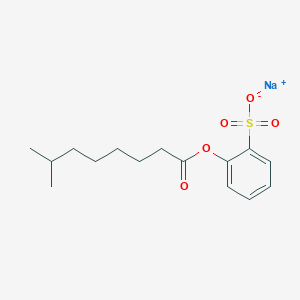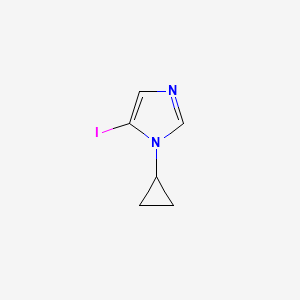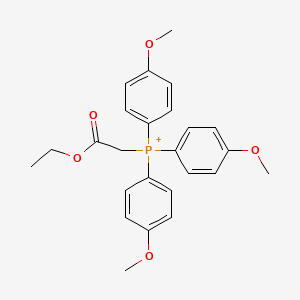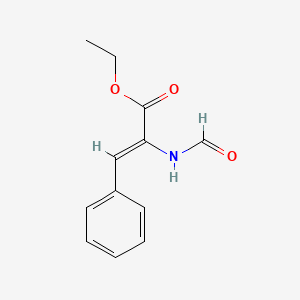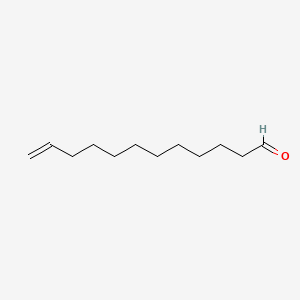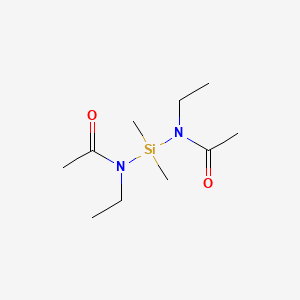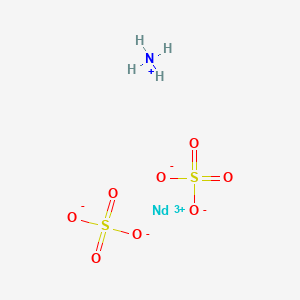
Ammonium neodymium(3+) disulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium neodymium(3+) disulphate is an inorganic compound with the molecular formula H₄NNdO₈S₂. It is typically found as a white crystalline solid and is known for its stability at room temperature and pressure. This compound is part of the rare earth metal compounds, which often exhibit unique magnetic and optical properties .
准备方法
Synthetic Routes and Reaction Conditions
Ammonium neodymium(3+) disulphate can be synthesized through a reaction involving neodymium(III) oxide and ammonium sulphate in an aqueous medium. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Nd}_2\text{O}_3 + 2(\text{NH}_4)_2\text{SO}_4 + 2\text{H}_2\text{O} \rightarrow 2\text{NH}_4\text{Nd(SO}_4\text{)}_2 + 2\text{NH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to facilitate the formation of the compound. The product is subsequently purified through filtration and recrystallization processes .
化学反应分析
Types of Reactions
Ammonium neodymium(3+) disulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state compounds of neodymium.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The sulphate groups can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of strong acids or bases to facilitate the exchange of anions.
Major Products Formed
Oxidation: Neodymium(IV) sulphate.
Reduction: Neodymium(II) sulphate.
Substitution: Various neodymium salts depending on the substituting anion
科学研究应用
Ammonium neodymium(3+) disulphate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other neodymium compounds and as a catalyst in certain chemical reactions.
Biology: Its unique magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical applications.
Medicine: It is being explored for use in targeted drug delivery systems due to its ability to be functionalized with various ligands.
Industry: It is used in the production of high-performance magnets, which are essential components in various electronic devices and renewable energy technologies .
作用机制
The mechanism of action of ammonium neodymium(3+) disulphate involves its interaction with molecular targets through its sulphate groups. These interactions can lead to the formation of coordination complexes, which can alter the chemical and physical properties of the target molecules. The pathways involved often include the coordination of neodymium ions with electron-rich sites on the target molecules, leading to changes in their reactivity and stability .
相似化合物的比较
Similar Compounds
- Ammonium yttrium(3+) disulphate
- Ammonium thulium(3+) disulphate
- Ammonium holmium(3+) disulphate
- Ammonium erbium(3+) disulphate
- Ammonium dysprosium(3+) disulphate
- Ammonium lutetium(3+) disulphate
- Ammonium ytterbium(3+) disulphate
- Ammonium europium(3+) disulphate
Uniqueness
Ammonium neodymium(3+) disulphate is unique due to its specific magnetic and optical properties, which are not as pronounced in other similar compounds. These properties make it particularly valuable in applications requiring high-performance magnetic materials and advanced optical devices .
属性
CAS 编号 |
21995-34-6 |
|---|---|
分子式 |
H4NNdO8S2 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
azanium;neodymium(3+);disulfate |
InChI |
InChI=1S/H3N.Nd.2H2O4S/c;;2*1-5(2,3)4/h1H3;;2*(H2,1,2,3,4)/q;+3;;/p-3 |
InChI 键 |
AADFAKZJDLLLCK-UHFFFAOYSA-K |
规范 SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Nd+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


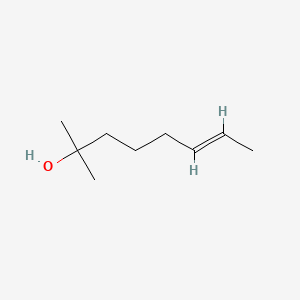
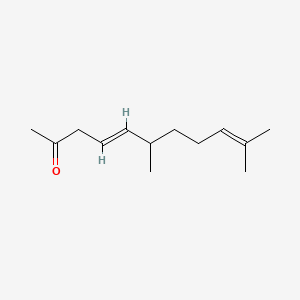
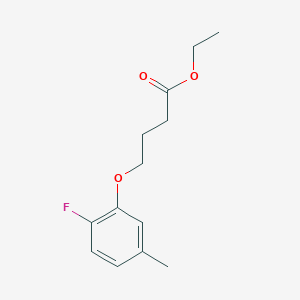


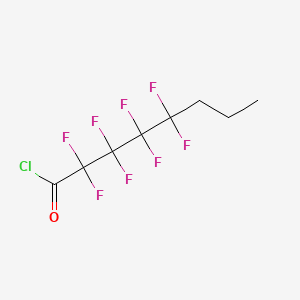
![(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B12655611.png)
